molecular formula C13H11NO3 B1270488 4-Benzyl-2-nitrophenol CAS No. 37021-63-9

4-Benzyl-2-nitrophenol

Cat. No.: B1270488
CAS No.: 37021-63-9
M. Wt: 229.23 g/mol
InChI Key: NDIBMYMEBYRTTJ-UHFFFAOYSA-N
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Description

4-Benzyl-2-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a benzyl group attached to the fourth position of the phenol ring and a nitro group at the second position

Mechanism of Action

Target of Action

4-Benzyl-2-nitrophenol primarily targets aromatic compounds in a process known as nucleophilic aromatic substitution . This compound serves as a synthetic precursor for constructing fluorescent ion indicators .

Mode of Action

The mode of action of this compound involves a nucleophilic aromatic substitution reaction, where one of the substituents in an aromatic ring is replaced by a nucleophile . This process is facilitated by the presence of strongly electron-attracting groups such as NO2 and very strongly basic nucleophilic reagents .

Biochemical Pathways

The biochemical pathways affected by this compound involve the catabolism of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in certain Gram-negative bacteria . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-chloro-4-nitrophenol-utilizers .

Pharmacokinetics

Related compounds like 2,4-dinitrophenol have been studied, and they exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The result of the action of this compound is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the mechanochemical hydrogenation of 4-nitrophenol was examined in a ball mill reactor, where hydrogen gas flows through the reactor at ambient temperature and pressure in the presence of a Pd/C catalyst and acetic anhydride . Under optimized conditions, simultaneous hydrogenation and acetylation in one pot increased paracetamol selectivity by avoiding undesirable side reactions of 4-aminophenol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-nitrophenol can be achieved through several methods. One common approach involves the nitration of 4-benzylphenol. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Another method involves the Friedel-Crafts alkylation of 2-nitrophenol with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of this compound through the substitution of the hydrogen atom at the fourth position of the phenol ring with a benzyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid).

Major Products

    Reduction: 4-Benzyl-2-aminophenol.

    Oxidation: 4-Benzyl-2-nitroquinone.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Benzyl-2-nitrophenol has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and therapeutic agents due to its potential biological activity.

    Materials Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Catalysis: It acts as a catalyst or catalyst precursor in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Similar structure but lacks the benzyl group.

    2-Nitrophenol: Nitro group at the ortho position instead of the para position.

    4-Benzylphenol: Lacks the nitro group.

Uniqueness

4-Benzyl-2-nitrophenol is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.

Properties

IUPAC Name

4-benzyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIBMYMEBYRTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354900
Record name 4-benzyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37021-63-9
Record name 4-benzyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-benzylphenol (10.0 g, 54.3 mmol) in 300 mL AcOH at ambient temperature was added slowly dropwise a solution of nitric acid, red fuming (2.28 mL, 54.3 mmol) in 100 mL AcOH over 1-2 h. The reaction was allowed to stir for 3 h, poured onto ice, and the resulting solid was collected by filtration, rinsing with water to give 4-benzyl-2-nitrophenol as a yellow solid. MS (ESI) m/z: Calculated: 229.1; Observed: 227.8 (M++1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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